molecular formula C11H12N2O5 B3058683 Ethyl 3-(2-nitroanilino)-3-oxopropanoate CAS No. 91088-48-1

Ethyl 3-(2-nitroanilino)-3-oxopropanoate

Cat. No.: B3058683
CAS No.: 91088-48-1
M. Wt: 252.22 g/mol
InChI Key: BXIINKFGAIBTLJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of an ethyl ester group, a nitroaniline moiety, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-nitroanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-nitroaniline under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions may vary, but common reagents include acetic acid or sodium acetate as catalysts, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-nitroanilino)-3-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: Ethyl 3-(2-aminoanilino)-3-oxopropanoate.

    Oxidation: Ethyl 3-(2-nitroanilino)-3-oxopropanoic acid.

    Substitution: Ethyl 3-(2-substituted anilino)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-(2-nitroanilino)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor to bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Analytical Chemistry: The compound can be employed as a standard or reagent in analytical methods for the detection and quantification of nitroanilines.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-nitroanilino)-3-oxopropanoate depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The keto group may also participate in hydrogen bonding or other interactions with molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Ethyl 3-(2-nitroanilino)-3-oxopropanoate can be compared with other nitroaniline derivatives such as:

    Ethyl 3-(4-nitroanilino)-3-oxopropanoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    Ethyl 3-(2-chloroanilino)-3-oxopropanoate: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

    Ethyl 3-(2-aminoanilino)-3-oxopropanoate:

This compound is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 3-(2-nitroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-5-3-4-6-9(8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIINKFGAIBTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557357
Record name Ethyl 3-(2-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91088-48-1
Record name Ethyl 3-(2-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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